molecular formula C6H2F3N3 B1500155 2-(Trifluoromethyl)pyrimidine-5-carbonitrile CAS No. 1032229-36-9

2-(Trifluoromethyl)pyrimidine-5-carbonitrile

Cat. No. B1500155
CAS RN: 1032229-36-9
M. Wt: 173.1 g/mol
InChI Key: IGNHQIRJJFLMDF-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)pyrimidine-5-carbonitrile is a pyrimidine derivative . It has been used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile and its derivatives has been reported in several studies . For instance, a study reported the preparation of various derivatives of 4-amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)-6-arylpyrimidine-5-carbonitrile using a three-step procedure . Another study reported the design and synthesis of a new series of pyrimidine-5-carbonitrile derivatives as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile and its derivatives has been analyzed in several studies . These studies have used techniques such as molecular docking to examine the binding mode of the synthesized compounds against the proposed targets .


Chemical Reactions Analysis

The chemical reactions involving 2-(Trifluoromethyl)pyrimidine-5-carbonitrile and its derivatives have been studied in the context of their cytotoxic activities against various human tumor cell lines . These compounds have been found to exhibit moderate antiproliferative activity against the tested cell lines .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)pyrimidine-5-carbonitrile and its derivatives has been investigated in several studies . For example, a study reported that these compounds could be used as ATP mimicking tyrosine kinase inhibitors of EGFR . Another study suggested that these compounds could have antitubercular activity against Mycobacterium tuberculosis strain H37Rv .

Future Directions

The future directions for the research on 2-(Trifluoromethyl)pyrimidine-5-carbonitrile and its derivatives could involve further investigation of their potential as anticancer agents targeting EGFR and as antitubercular agents against Mycobacterium tuberculosis . Additionally, further studies could explore the synthesis of new derivatives and their potential therapeutic applications .

properties

IUPAC Name

2-(trifluoromethyl)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3N3/c7-6(8,9)5-11-2-4(1-10)3-12-5/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNHQIRJJFLMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662757
Record name 2-(Trifluoromethyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)pyrimidine-5-carbonitrile

CAS RN

1032229-36-9
Record name 2-(Trifluoromethyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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